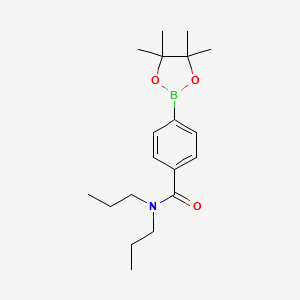

N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. Its structure features a benzamide core substituted with a dipropylamine group at the nitrogen atom and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the para position. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of its boronate ester group . It is commercially available under synonyms such as MFCD28384097 and AS-2946, with suppliers listed in specialized chemical databases .

Properties

IUPAC Name |

N,N-dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO3/c1-7-13-21(14-8-2)17(22)15-9-11-16(12-10-15)20-23-18(3,4)19(5,6)24-20/h9-12H,7-8,13-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVJEOQXHZUQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(CCC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N,N-dipropylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran or dimethylformamide.

Major Products

Oxidation: Formation of corresponding boronic acids.

Reduction: Formation of the reduced benzamide derivatives.

Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: In the study of enzyme inhibitors and receptor binding assays.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition studies. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Nitrogen

N,N-Dimethyl Analogs

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 400727-57-3) replaces the dipropyl groups with dimethyl substituents. This modification reduces steric hindrance and molecular weight (average mass: ~321.3 g/mol vs.

N-Cyclopropyl and N-Isopropyl Derivatives

N-Cyclopropyl and N-isopropyl variants, such as N-Cyclopropyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide and N-Isopropyl-3-(tetramethyl-dioxaborolan-2-yl)benzamide, introduce cyclic or branched alkyl groups. These substitutions may improve metabolic stability in medicinal chemistry applications, as cyclopropyl groups are known to resist oxidative degradation .

Functional Group Modifications on the Aromatic Ring

Fluorinated Analogs

2-Fluoro-N-methyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide (CAS 2828445-61-8) incorporates a fluorine atom at the ortho position. Fluorination enhances electron-withdrawing effects, which can increase the electrophilicity of the boronate ester and accelerate cross-coupling reactivity .

tert-Butyl-Substituted Derivatives

4-tert-Butyl-N-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]benzamide (GF24088) adds a bulky tert-butyl group to the benzamide core. This modification increases lipophilicity (logP ~4.5) compared to the parent compound, making it more suitable for hydrophobic environments in drug delivery systems .

Physicochemical and Spectroscopic Properties

Molecular Mass and Stability

Spectroscopic Data

Cross-Coupling Reactions

The dipropyl variant participates in Suzuki-Miyaura couplings to form biaryl structures, though its bulkier substituents may slow reaction kinetics compared to dimethyl analogs .

Biological Activity

N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

This structure includes a dioxaborolane moiety that is known for its role in various organic reactions and biological applications.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain protein interactions within cellular pathways.

Potential Targets

- Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways.

- Receptor Interactions : It could modulate receptor activities that are crucial for various physiological responses.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the benzamide and dioxaborolane moieties can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Altering substituents on the benzamide ring | Changes in binding affinity to target proteins |

| Variations in dioxaborolane structure | Affects solubility and stability |

Case Studies

Recent research has highlighted the biological efficacy of similar compounds in preclinical models. For instance:

- In Vitro Studies : A study demonstrated that related compounds showed significant inhibition of cancer cell proliferation at nanomolar concentrations.

- Animal Models : In vivo studies indicated that compounds with similar scaffolds reduced tumor growth in mouse models of cancer.

Research Findings

Research has consistently shown that compounds containing the dioxaborolane moiety exhibit unique biological properties:

- Cytotoxicity : Some derivatives have been reported to induce apoptosis in cancer cells without affecting normal cells.

- Anti-inflammatory Activity : Related structures have shown promise in reducing inflammation markers in cellular assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.